Yomogin

概要

説明

Yomogin is a naturally occurring sesquiterpene lactone isolated from various species of the Artemisia genus, including Artemisia iwayomogi and Artemisia princeps . This compound has garnered significant attention due to its diverse biological activities, particularly its anti-inflammatory and anticancer properties .

準備方法

Synthetic Routes and Reaction Conditions: Yomogin can be synthesized through the chemical transformation of artemisin, a readily available sesquiterpene . The process involves several steps, including the formation of a-methylene-y-lactone grouping, which is crucial for the biological activity of this compound . The synthetic route typically includes:

Oxidation: Artemisin is oxidized to introduce the necessary functional groups.

Cyclization: The oxidized intermediate undergoes cyclization to form the lactone ring.

Purification: The final product is purified using chromatographic techniques to obtain this compound in its pure form.

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources, such as Artemisia iwayomogi . The extraction process involves:

Harvesting: The plant material is harvested and dried.

Extraction: The dried material is subjected to solvent extraction using ethyl acetate or other suitable solvents.

Purification: The crude extract is purified through chromatographic techniques to isolate this compound.

化学反応の分析

Types of Reactions: Yomogin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form more reactive intermediates.

Reduction: Reduction reactions can modify the lactone ring, altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups, enhancing its pharmacological properties.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions include various derivatives of this compound with altered biological activities, such as increased anti-inflammatory or anticancer properties .

科学的研究の応用

Biological Activities

-

Anti-Inflammatory Properties

- Mechanism of Action : Yomogin has been shown to inhibit the degranulation of mast cells, which play a significant role in allergic responses and inflammation. This inhibition suggests potential therapeutic benefits for conditions such as asthma and inflammatory bowel disease .

- Case Study : In a study using LPS-stimulated BV2 microglial cells, this compound reduced the secretion of pro-inflammatory cytokines (TNF-α and IL-6) and inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), indicating its effectiveness in modulating neuroinflammation .

-

Anticancer Activity

- Tumor Cell Proliferation : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated efficacy against hepatocellular carcinoma cells by inducing apoptosis .

- Mechanistic Insights : Studies have revealed that this compound activates pathways leading to cancer cell death while sparing normal cells, which is critical for developing targeted cancer therapies .

-

Antiparasitic Effects

- Nematocidal Activity : Preliminary research suggests that this compound exhibits nematocidal properties, making it a candidate for treating parasitic infections caused by roundworms. However, further studies are necessary to establish its effectiveness against specific parasites.

Comparative Analysis with Other Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other sesquiterpene lactones derived from Artemisia species. The following table summarizes key compounds along with their biological activities:

| Compound Name | Source Plant | Key Biological Activity |

|---|---|---|

| Eudesmin | Artemisia princeps | Antimicrobial and anti-inflammatory |

| Artemisinin | Artemisia annua | Antimalarial |

| Costunolide | Saussurea costus | Anti-inflammatory and anticancer |

| Santonin | Artemisia cina | Antiparasitic |

| This compound | Artemisia iwayomogi | Anti-inflammatory, anticancer, antiparasitic |

Neuroinflammation

A study conducted on BV2 microglial cells demonstrated that treatment with this compound significantly reduced nitric oxide production and inflammatory cytokine secretion in response to lipopolysaccharide stimulation. This suggests its potential utility in neurodegenerative diseases characterized by inflammation .

Cancer Research

In vitro studies have shown that this compound inhibits the growth of hepatocellular carcinoma cells through apoptosis induction. The compound's selective toxicity towards cancer cells while preserving normal hepatocyte viability highlights its therapeutic promise .

作用機序

Yomogin exerts its effects through multiple molecular targets and pathways :

Anti-inflammatory Action: This compound inhibits the production of pro-inflammatory mediators, such as nitric oxide, inducible nitric oxide synthase, cyclooxygenase-2, interleukin-6, and tumor necrosis factor-alpha.

Anticancer Action: This compound induces apoptosis in cancer cells by activating caspase-8, leading to the release of cytochrome c into the cytoplasm. This triggers the apoptotic cascade, resulting in cell death.

類似化合物との比較

Yomogin is unique among sesquiterpene lactones due to its specific biological activities and molecular targets . Similar compounds include:

Artemisinin: Known for its antimalarial properties, artemisinin also exhibits anticancer activity but through different molecular mechanisms.

Parthenolide: Another sesquiterpene lactone with anti-inflammatory and anticancer properties, parthenolide targets nuclear factor-kappa B signaling pathways.

Costunolide: Exhibits anti-inflammatory and anticancer activities, similar to this compound, but with different molecular targets and pathways.

生物活性

Yomogin, a compound isolated from the plant Artemisia iwayomogi, has garnered attention for its diverse biological activities, particularly its anti-inflammatory and anti-cancer properties. This article synthesizes recent research findings, case studies, and data tables to present a comprehensive overview of this compound's biological activity.

1. Overview of this compound

This compound is a sesquiterpene lactone derived from Artemisia species, traditionally used in East Asian medicine. Its pharmacological potential has been explored in various contexts, including neuroinflammation and cancer therapy.

2. Anti-Inflammatory Effects

Recent studies have highlighted this compound's significant anti-neuroinflammatory effects, particularly in models of lipopolysaccharide (LPS)-induced inflammation.

This compound inhibits the production of pro-inflammatory mediators in LPS-stimulated BV2 microglial cells. Key findings include:

- Reduction in Nitric Oxide (NO) Production : this compound significantly decreased NO levels, which are critical in neuroinflammatory processes.

- Inhibition of Cytokine Secretion : It suppressed the secretion of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

2.2 MAPK Pathway Modulation

This compound's effects are mediated through the mitogen-activated protein kinase (MAPK) signaling pathway. It was observed to inhibit the phosphorylation of key MAPK proteins, including p38 and c-Jun N-terminal kinase (JNK), which are involved in inflammatory responses .

2.3 In Vivo Studies

In vivo experiments using LPS-injected mice demonstrated that this compound treatment reduced microglial and astrocyte activation, indicating its potential for mitigating neuroinflammation .

3. Induction of Apoptosis in Cancer Cells

This compound has also been studied for its anticancer properties, particularly its ability to induce apoptosis in various cancer cell lines.

3.1 Apoptotic Mechanisms

In human promyelocytic leukemia cells (HL-60), this compound was shown to activate apoptotic pathways:

- Caspase Activation : It induced the activation of caspases (caspase-8, -9, and -3), essential for the apoptotic process.

- Mitochondrial Pathway Engagement : The compound facilitated Bid cleavage and Bax translocation to mitochondria, leading to cytochrome c release .

3.2 Case Study Data

A study reported that this compound-treated HL-60 cells exhibited classic apoptotic features such as DNA fragmentation and phosphatidylserine externalization . The following table summarizes key findings from this research:

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| DNA Fragmentation | Low | High |

| Caspase-3 Activity | Baseline | Increased |

| Annexin-V Positive Cells | Low | High |

4. Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Inhibition of NO and cytokines | MAPK pathway modulation |

| Apoptosis induction | Activation of caspases | Mitochondrial pathway engagement |

| Neuroprotection | Reduction in microglial activation | Decreased inflammatory mediator production |

5. Conclusion

This compound demonstrates promising biological activities with significant implications for treating neuroinflammatory diseases and cancers. Its ability to modulate inflammatory pathways and induce apoptosis highlights its potential as a therapeutic agent. Further research is warranted to explore its efficacy in clinical settings and to elucidate additional mechanisms underlying its biological effects.

特性

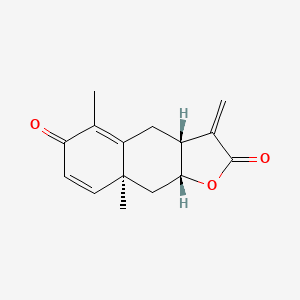

IUPAC Name |

(3aR,8aS,9aR)-5,8a-dimethyl-3-methylidene-3a,4,9,9a-tetrahydrobenzo[f][1]benzofuran-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-8-10-6-11-9(2)12(16)4-5-15(11,3)7-13(10)18-14(8)17/h4-5,10,13H,1,6-7H2,2-3H3/t10-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPJVBQNWRHOKG-WDBKCZKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(CC2(C=CC1=O)C)OC(=O)C3=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3[C@@H](C[C@]2(C=CC1=O)C)OC(=O)C3=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143436 | |

| Record name | Yomogin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10067-18-2 | |

| Record name | Yomogin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010067182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yomogin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。